Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a chemical compound classified as a cyclohexylamine. It features a methyl group attached to the cyclohexyl ring, which is further substituted with an amine group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its chemical structure contributes to its unique properties and biological activities, making it a subject of interest in scientific research.
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is derived from trans-4-methylcyclohexanone through synthetic processes involving hydrogenation and amination. It falls under the broader category of amines, specifically aliphatic amines, and exhibits characteristics typical of cyclohexylamines. The compound's unique structure allows it to interact with biological systems, particularly in the context of cancer research as a potential inhibitor of spermidine synthase.
The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves several key steps:
Industrial production methods replicate these processes on a larger scale, employing high-pressure reactors and continuous flow systems to optimize efficiency and product purity.
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has a molecular formula of CHClN, with a molecular weight of approximately 189.69 g/mol. The compound's structure can be represented as follows:
This structural arrangement allows for specific interactions with biological targets, particularly in enzymatic pathways.
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride can undergo various chemical reactions:
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride acts primarily as an inhibitor of spermidine synthase. This inhibition disrupts polyamine biosynthesis, leading to altered cellular functions such as decreased cell proliferation and increased apoptosis. These effects make it a candidate for therapeutic applications in cancer treatment, where modulation of polyamine levels can influence tumor growth and survival .
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific applications:
Catalytic hydrogenation represents the cornerstone for synthesizing the trans-configured amine precursor with high stereoselectivity. Patent KR100722981B1 details a ruthenium-catalyzed process where p-toluidine undergoes reductive amination under hydrogen pressure (50–100 bar), yielding trans-4-methylcyclohexylamine with >95% stereopurity [2]. The catalyst system—typically 5% Ru/C or Ru/Al₂O₃—operates at 120–150°C in polar aprotic solvents like tetrahydrofuran (THF), suppressing unwanted cis-isomer formation. Crucially, adding alkali metal hydroxides (e.g., 0.5–2.0 eq. LiOH) accelerates imine intermediate reduction while minimizing dealkylation side reactions [2]. This method achieves yields exceeding 85%, a significant improvement over traditional Ni-based catalysts that exhibit lower trans-selectivity (70–75%) [3].
Table 1: Catalytic Systems for Stereoselective Hydrogenation
Catalyst | Temperature (°C) | H₂ Pressure (bar) | Trans:cis Ratio | Yield (%) |
---|---|---|---|---|
5% Ru/C | 140 | 80 | 97:3 | 88 |
Ru/Al₂O₃ | 130 | 50 | 95:5 | 85 |
Ni-Cu-FeOx | 160 | 100 | 85:15 | 78 |
Thermodynamic equilibration of cis/trans mixtures via isomerization enhances trans-configuration yield. KR100722981B1 discloses a tandem approach: post-hydrogenation, the crude amine mixture reacts with catalytic Pd/C (0.5–1.0 wt%) in refluxing xylene (140°C) for 6–12 hours. This shifts the cis-trans equilibrium toward the thermodynamically stable trans isomer, achieving ratios up to 99:1 [2]. Alternatively, CZ2005230A3 utilizes noble-metal-free conditions—alkali metal hydroxides (KOH, 1M) in ethanol at 80°C—inducing base-mediated epimerization. Though milder, this method requires longer reaction times (24–48 h) and achieves lower selectivity (92:8 trans:cis) [3]. Both techniques circumvent costly fractional distillation, integrating seamlessly with downstream salt formation.
Solvent choice critically governs hydrochloride salt purity and crystallization efficiency. Patent CN109678726A demonstrates that aqueous HCl hydrolysis (6M) of Schiff base intermediates in water/THF (4:1 v/v) at 60°C ensures complete deprotection within 2 hours, minimizing racemization [4]. Subsequent neutralization employs NaOH (10%) in biphasic systems (e.g., ethyl acetate/water), liberating the free trans-amine with 98% recovery. For direct salt formation, CZ2005230A3 highlights isopropanol’s superiority: dissolving the free amine in IPA followed by anhydrous HCl gas injection yields crystalline trans-4-methylcyclohexylamine hydrochloride with <0.1% solvent residues [5]. Non-polar solvents (toluene, hexane) induce premature crystallization, occluding impurities.
Table 2: Solvent Impact on Hydrochloride Salt Purity
Solvent System | Reaction Temperature (°C) | Crystallization Yield (%) | Purity (%) |
---|---|---|---|
Isopropanol | 25 | 95 | 99.8 |
Ethyl acetate/water | 40 | 88 | 99.2 |
Toluene | 25 | 75 | 97.5 |
Alkali metal hydroxides enable efficient deprotection of Boc- or carbamate-protected amines prior to salt formation. As per CN109678726A, trans-4-methylcyclohexylamine·HCl synthesis uses KOH (2.0 eq.) in methanol/water (3:1) at 25°C to cleave N-Boc groups within 30 minutes, avoiding aggressive mineral acids that promote isomerization [4]. The liberated amine is then extracted into diethyl ether and treated with HCl-saturated ethanol, yielding hydrochloride crystals. For direct salt conversion, KR100722981B1 employs NaOH (1.5 eq.) to neutralize amine·HCl complexes, releasing the free base into organic phases (e.g., dichloromethane), followed by re-protonation with purified HCl gas—eliminating sodium chloride co-precipitation [2].
Final enantiomeric enrichment leverages differential solubility and volatility. KR100722981B1 isolates >99.9% trans-isomer purity via vacuum fractional distillation (bp 151–154°C at 760 mmHg) of the free amine, exploiting the cis isomer’s higher boiling point [2] [5]. For hydrochloride salts, CZ2005230A3 details temperature-gradient crystallization: dissolving crude trans-4-methylcyclohexylamine·HCl in hot ethanol (60°C), then cooling to 0°C at 1°C/min, yields needle-like crystals with ≤0.01% cis-contaminants [3]. Multi-step recrystallization from acetone/water mixtures (8:2 v/v) further reduces residual solvents to <50 ppm, meeting pharmaceutical-grade specifications [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: